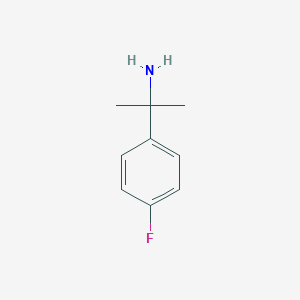

2-(4-Fluorophenyl)propan-2-amine

Übersicht

Beschreibung

2-(4-Fluorophenyl)propan-2-amine: is an organic compound with the molecular formula C9H12FN. It is a derivative of amphetamine, where the phenyl ring is substituted with a fluorine atom at the para position. This compound is known for its psychoactive properties and is often studied in the context of its effects on the central nervous system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)propan-2-amine typically involves the following steps:

Starting Material: The synthesis begins with 4-fluorobenzaldehyde.

Reductive Amination: The 4-fluorobenzaldehyde undergoes reductive amination with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Bulk Reactors: Using large-scale reactors for the reductive amination process.

Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.

Purification: Employing industrial-scale purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Fluorophenyl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form secondary amines or other reduced derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.

Major Products:

Oxidation Products: 4-Fluoroacetophenone, 4-fluorobenzoic acid.

Reduction Products: 2-(4-Fluorophenyl)propan-1-amine.

Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-(4-Fluorophenyl)propan-2-amine serves as a building block in the synthesis of complex organic molecules. Its derivatives are utilized in the development of new psychoactive substances and pharmaceuticals. The compound can undergo various chemical transformations, including oxidation and reduction, leading to products like 4-fluoroacetophenone and 4-fluorobenzoic acid.

Biology

In biological research, this compound is studied for its interactions with neurotransmitter systems. It has been shown to affect dopamine and serotonin receptors, which are crucial for mood regulation and cognitive functions. Its potential as a stimulant has been explored due to its ability to increase neurotransmitter release in the central nervous system .

Medicine

While not widely used clinically, derivatives of this compound are being investigated for potential therapeutic applications, particularly in treating neurological disorders such as ADHD and depression. Research indicates that compounds with similar structures may exhibit stimulant properties that could be beneficial in specific therapeutic contexts .

Industry

In industrial applications, this compound is utilized in the synthesis of agrochemicals and specialty chemicals. Its unique properties make it suitable for developing materials with specific functionalities.

Neurotransmitter Interaction Studies

Research has demonstrated that this compound can modulate neurotransmitter release. A study focusing on its effects on dopamine transporters showed that it enhances synaptic transmission, which could have implications for understanding stimulant abuse and developing treatments for addiction .

Antimicrobial Activity

Some studies have suggested that derivatives of this compound exhibit antimicrobial properties. For instance, in vitro tests have shown effectiveness against various bacterial strains, indicating potential applications in antimicrobial therapies .

Anticancer Properties

Preliminary investigations into the anticancer effects of this compound derivatives have revealed promising results against certain cancer cell lines. These findings warrant further exploration into their mechanisms of action and efficacy as anticancer agents .

Wirkmechanismus

The mechanism of action of 2-(4-Fluorophenyl)propan-2-amine involves its interaction with the central nervous system. It primarily acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This increase in neurotransmitter levels leads to enhanced synaptic transmission and stimulation of the central nervous system.

Molecular Targets and Pathways:

Dopamine Transporter: The compound inhibits the reuptake of dopamine, leading to increased dopamine levels in the synaptic cleft.

Serotonin Transporter: It also inhibits the reuptake of serotonin, contributing to its psychoactive effects.

Norepinephrine Transporter: By inhibiting the reuptake of norepinephrine, it enhances adrenergic signaling.

Vergleich Mit ähnlichen Verbindungen

Amphetamine: Similar structure but lacks the fluorine substitution.

Methamphetamine: Contains an additional methyl group on the nitrogen atom.

4-Fluoroamphetamine: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness: 2-(4-Fluorophenyl)propan-2-amine is unique due to the presence of the fluorine atom at the para position, which influences its pharmacokinetic and pharmacodynamic properties. This substitution can affect the compound’s potency, duration of action, and metabolic stability compared to its analogs.

Biologische Aktivität

2-(4-Fluorophenyl)propan-2-amine, commonly referred to as 4-Fluoroamphetamine (4-FA), is a substituted amphetamine that has garnered attention for its potential biological activities. This compound is characterized by a fluorine atom on the para position of the phenyl ring, which influences its pharmacological properties. Understanding the biological activity of 4-FA is crucial for its potential therapeutic applications and safety profile.

- Chemical Formula : C₉H₁₂FN

- Molecular Weight : 153.2 g/mol

- Boiling Point : 40 °C (7 mbar)

- Melting Point : 92 °C

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly the monoamines dopamine, norepinephrine, and serotonin. Research indicates that 4-FA acts as a releasing agent for these neurotransmitters, which can lead to increased levels in the synaptic cleft and subsequent stimulation of the central nervous system (CNS).

Neurotransmitter Release

Studies have shown that 4-FA enhances the release of dopamine and serotonin, similar to other amphetamines. This action is mediated through:

- Inhibition of monoamine transporters : 4-FA inhibits the reuptake of dopamine and serotonin by blocking their respective transporters (DAT and SERT) .

- Reverse transport mechanism : It promotes the release of these neurotransmitters from presynaptic neurons .

Biological Activity

The biological effects of this compound can be categorized into several areas:

Stimulant Effects

- CNS Stimulation : Users report increased energy, alertness, and euphoria, akin to other stimulants like amphetamine.

- Potential for Abuse : Due to its stimulant properties, there is a risk for recreational use and potential for addiction.

Neuroprotective Properties

Some studies suggest that compounds with similar structures may exhibit neuroprotective effects by modulating glutamate receptors, which are crucial in neurodegenerative diseases . However, specific studies on 4-FA's neuroprotective capabilities remain limited.

Case Studies and Research Findings

- Clinical Observations : Anecdotal reports from users indicate varying effects on mood and cognition, with some experiencing enhanced focus and others reporting anxiety or agitation.

- Comparative Studies : In vitro studies comparing 4-FA with other amphetamines show that while it has similar stimulant effects, its potency at serotonin receptors may differ, suggesting a unique profile that could be beneficial or harmful depending on dosage .

Safety Profile and Toxicity

Research on the toxicity of this compound is still emerging. However, concerns have been raised regarding:

- Cardiovascular Effects : Increased heart rate and blood pressure have been documented in users.

- Neurotoxicity : Potential neurotoxic effects due to excessive serotonin release may pose risks for long-term users .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFSRXOWJXAHOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90515552 | |

| Record name | 2-(4-Fluorophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17797-10-3 | |

| Record name | 2-(4-Fluorophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-FLUOROPHENYL)-1-METHYLETHYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.